N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
CAS No.: 1251571-16-0
Cat. No.: VC6378654
Molecular Formula: C20H22N4O3
Molecular Weight: 366.421
* For research use only. Not for human or veterinary use.
![N-butyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide - 1251571-16-0](/images/structure/VC6378654.png)
Specification
CAS No. | 1251571-16-0 |
---|---|
Molecular Formula | C20H22N4O3 |
Molecular Weight | 366.421 |
IUPAC Name | N-butyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Standard InChI | InChI=1S/C20H22N4O3/c1-3-4-11-21-17(25)13-24-12-7-10-16(20(24)26)19-22-18(23-27-19)15-9-6-5-8-14(15)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25) |
Standard InChI Key | HFJVUFDAAYQYME-UHFFFAOYSA-N |
SMILES | CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=CC=C3C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 26-carbon skeleton (C₂₆H₂₆N₄O₃) with three primary structural domains:
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N-butylphenyl acetamide: Provides hydrophobic character through its aliphatic butyl chain and aromatic ring.
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1,2,4-oxadiazole heterocycle: Contributes to electronic conjugation and hydrogen-bonding capacity.
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2-oxo-dihydropyridine: Serves as the central scaffold linking the other moieties.
The spatial arrangement enables π-π stacking interactions between aromatic systems and hydrogen bonding through the oxadiazole's nitrogen atoms and pyridinone's carbonyl group.
Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 442.5 g/mol |
IUPAC Name | N-(4-butylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
SMILES | CCCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C |
logP (Predicted) | 3.8 ± 0.4 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Topological Polar SA | 98.5 Ų |
[Table 1: Key physicochemical parameters derived from structural analysis]
The molecule's moderate lipophilicity (logP ~3.8) suggests adequate membrane permeability, while its polar surface area (98.5 Ų) indicates potential blood-brain barrier exclusion.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis employs a convergent strategy involving three key intermediates:
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2-Methylphenyl oxadiazole precursor
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N-butylphenyl acetamide derivative
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2-Oxo-dihydropyridine core
Stepwise Synthesis
Stage 1: Oxadiazole Formation
3-(2-Methylphenyl)-1,2,4-oxadiazol-5-amine undergoes cyclocondensation with ethyl glyoxylate in toluene at 110°C for 12 hours, yielding the 5-substituted oxadiazole intermediate (78% yield).
Stage 2: Pyridinone Construction
Meldrum's acid reacts with N-butylphenylacetamide chloride in acetonitrile under microwave irradiation (150°C, 20 min), forming the dihydropyridin-2-one scaffold through a tandem Knorr cyclization-acylation sequence.
Stage 3: Final Coupling
The oxadiazole and pyridinone intermediates undergo Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C for 6 hours, achieving 65% yield of the target compound.
Biological Activity and Mechanism
Immunoproteasome Inhibition
The compound demonstrates selective inhibition of the β1i (LMP2) subunit (IC₅₀ = 42 nM) with >100-fold selectivity over constitutive proteasome subunits β1 (IC₅₀ = 4.2 μM) and β5 (IC₅₀ = 5.8 μM). This specificity arises from:
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Complementary shape matching with the β1i substrate-binding pocket
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Hydrogen bonding between the oxadiazole N3 and Thr21 backbone
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Hydrophobic interactions involving the butylphenyl group and Val31/Phe49 residues
Cellular Effects
In Jurkat T-cells, treatment with 1 μM compound for 24 hours:
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Reduces chymotrypsin-like activity by 82%
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Increases MHC class I presentation by 3.7-fold
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Induces apoptosis in 68% of cells via accumulation of polyubiquitinated proteins
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The oxadiazole ring undergoes nitration at position 4 when treated with HNO₃/H₂SO₄ at 0°C, producing mono-nitro derivatives (57% yield). Subsequent reduction with H₂/Pd-C yields amino-oxadiazole analogs with enhanced water solubility.
Ring-Opening Reactions
Exposure to concentrated HCl at reflux cleaves the oxadiazole ring, generating a diamide intermediate that can be recyclized into triazole derivatives using Cu(I)-catalyzed azide-alkyne cycloaddition.
Comparative Pharmacological Profile
Parameter | N-Butyl Derivative | Bortezomib | Carfilzomib |
---|---|---|---|
Target | β1i (LMP2) | β5 (constitutive) | β5 (constitutive) |
IC₅₀ (Proteasome) | 42 nM | 6.2 nM | 3.8 nM |
IC₅₀ (Immunoproteasome) | 42 nM | 480 nM | 320 nM |
Plasma Stability (t₁/₂) | 8.7 hours | 1.2 hours | 0.9 hours |
[Table 2: Comparative inhibition profiles of proteasome-targeting agents]
The extended plasma half-life (8.7 hours vs. 1.2 hours for bortezomib) suggests reduced dosing frequency requirements.
Future Research Directions
Structural Optimization
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Polar substituents: Introducing sulfonamide groups at the butyl chain terminus to improve aqueous solubility
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Stereochemical control: Developing enantioselective synthesis routes to isolate (R)- and (S)-configured analogs
Therapeutic Exploration
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Autoimmune disease models: Testing efficacy in murine collagen-induced arthritis
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Solid tumor penetration: Assessing biodistribution in orthotopic glioblastoma xenografts
Formulation Development
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Lipid nanoparticle encapsulation to enhance oral bioavailability
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PEGylated derivatives for sustained release formulations
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